3-Allyloxy-1,2-propanediol

Catalog No.
S662479
CAS No.
123-34-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Allyloxy-1,2-propanediol

CAS Number

123-34-2

Product Name

3-Allyloxy-1,2-propanediol

IUPAC Name

3-prop-2-enoxypropane-1,2-diol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2

InChI Key

PAKCOSURAUIXFG-UHFFFAOYSA-N

SMILES

C=CCOCC(CO)O

Synonyms

1-(Allyloxy)-2,3-propanediol; 1-Allyloxy-2,3-dihydroxypropane; 1-O-Allylglycerol; 1-O-Prop-2-enylglycerol; 3-(2-Propenyloxy)-1,2-propanediol; Allyl chlorohydrin ether; Glycerin 1-allyl ether; Glycerol 1-allyl ether; Glycerol 1-monoallyl ether; Glycer

Canonical SMILES

C=CCOCC(CO)O

3-Allyloxy-1,2-propanediol, with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol, is a clear, colorless to light yellow viscous liquid. It is also known as allyl glycidol and is classified as a synthetic intermediate in organic chemistry. The compound features an allyloxy group attached to a propanediol backbone, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the following InChI: InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2 .

  • Modification of Biomolecules: The reactive functional groups could allow it to interact with biomolecules like proteins or lipids, potentially altering their function.
  • Drug Delivery: The molecule's solubility and functional groups might be useful in designing drug delivery systems for targeted therapy.

-Allyloxy-1,2-propanediol (also known as glycerol allyl ether) is a colorless liquid with a mild odor. It is a versatile compound with applications in various scientific research fields, including:

  • Organic synthesis: As a starting material for the synthesis of other organic compounds, such as pharmaceuticals, cosmetics, and agricultural chemicals.
  • Polymer chemistry: As a component in the production of polymers, such as polyesters and polyurethanes. These polymers can be used in various applications, including coatings, adhesives, and textiles. PubChem, National Institutes of Health:
  • Material science: As a solvent or plasticizer in the development of new materials, such as biocompatible materials for medical devices or functional materials for electronics.
Due to the presence of both hydroxyl and allyl groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Allylic Substitution: The allyl group can undergo nucleophilic substitution reactions, making it useful in synthesizing various derivatives.
  • Polymerization: It can serve as a monomer in the synthesis of polymers, particularly in the formation of poly[ N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] .

The synthesis of 3-Allyloxy-1,2-propanediol can be achieved through various methods:

  • Allylation of Glycerol: This method involves the reaction of glycerol with allyl bromide or allyl chloride in the presence of a base such as sodium hydroxide.
  • Glycidol Reaction: The compound can also be synthesized by reacting glycidol with allyl alcohol under acidic conditions .
  • Catalytic Methods: Some advanced synthetic routes utilize catalysts to enhance yields and selectivity during the formation of 3-Allyloxy-1,2-propanediol .

3-Allyloxy-1,2-propanediol finds applications across various fields:

  • Synthetic Intermediate: It is primarily used in organic synthesis for producing pharmaceuticals and agrochemicals.
  • Polymer Production: The compound is utilized as a monomer or co-monomer in polymer chemistry, particularly for creating hydrogels and other functional materials .
  • Cosmetic Formulations: Due to its hydrophilic nature, it may be incorporated into cosmetic products for moisturizing effects.

Interaction studies involving 3-Allyloxy-1,2-propanediol focus on its reactivity with biological molecules. For instance:

  • DNA Intercalation: As a precursor for doxorubicin analogs, it has been studied for its ability to interact with DNA structures.
  • Enzyme Inhibition: Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although detailed investigations are still required .

Several compounds share structural similarities with 3-Allyloxy-1,2-propanediol. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
GlycerolHydroxyl groupsTrihydric alcohol with no allyl group
Allyl AlcoholAllyl groupSimple alcohol without additional hydroxyl functionality
GlycidolEpoxide structureContains an epoxide ring which affects reactivity
3-Mercapto-1,2-propanediolThiol groupContains a sulfur atom instead of an oxygen atom

3-Allyloxy-1,2-propanediol stands out due to its dual functionality as both an alcohol and an allylic compound, allowing for diverse

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123-34-2

Wikipedia

Glyceryl allyl ether

General Manufacturing Information

1,2-Propanediol, 3-(2-propen-1-yloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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